
2-アミノ-6-メチル-4-(3,4,5-トリメトキシフェニル)-5,6,7,8-テトラヒドロ-1,6-ナフチリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
この化合物は、そのユニークな化学構造により、新しい医薬品の開発に潜在的な可能性を示しています。これは、特定の生物学的経路を標的にする薬剤を設計するための足場として使用できます。 その構造的特徴は、その有効性を高め、副作用を軽減できる修飾を可能にするため、創薬と開発における貴重な候補となります .
がん研究
がん研究では、この化合物は、その潜在的な抗がん特性について調査されてきました。研究では、この化合物の誘導体が、がん細胞の代謝経路を阻害することにより、がん細胞の増殖を阻害できることが示されています。 これは、従来の治療法と比較して、より効果的であり、副作用が少ない新しいがん治療法の開発のための有望な候補です .
神経保護剤
研究では、この化合物が神経保護特性を持っている可能性があることが示されており、アルツハイマー病やパーキンソン病などの神経変性疾患の研究に役立ちます。 神経細胞を酸化ストレスとアポトーシス(プログラムされた細胞死)から保護する能力は、これらの状態の治療薬に開発できることを示唆しています .
抗菌剤
この化合物は、その抗菌特性についても調査されてきました。これは、さまざまな細菌や真菌の病原体に対して活性を示しており、新しい抗生物質や抗真菌剤を開発するための潜在的な候補となっています。 これは、抗生物質耐性の上昇という文脈において特に重要です .
抗炎症剤
炎症研究の分野では、この化合物は、その抗炎症作用について研究されてきました。これは、炎症性サイトカインの産生を阻害し、さまざまなモデルにおける炎症を軽減することができます。 これは、関節リウマチや炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補です .
抗酸化研究
この化合物の抗酸化特性は、酸化ストレス関連の疾患に対抗することを目的とした研究において、関心の対象となっています。 これは、フリーラジカルを中和し、細胞における酸化損傷を軽減することができ、心臓血管疾患や老化などの状態に有益です .
特性
IUPAC Name |
2-amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23-6-5-14-13(10-23)17(12(9-20)19(21)22-14)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-8H,5-6,10H2,1-4H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHBGQQXYWWNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

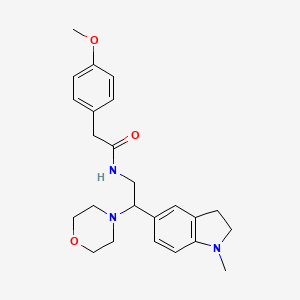
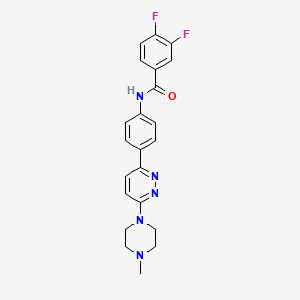
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)
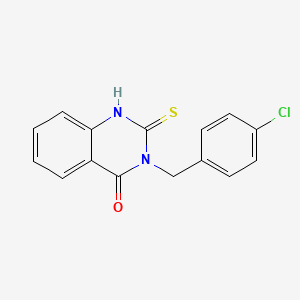
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)

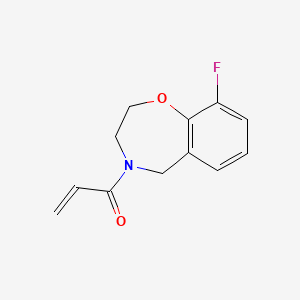
![3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430713.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)
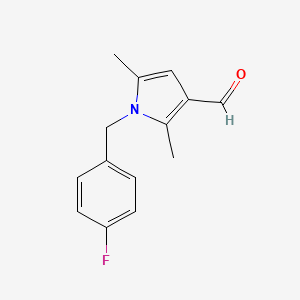

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)
![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)
